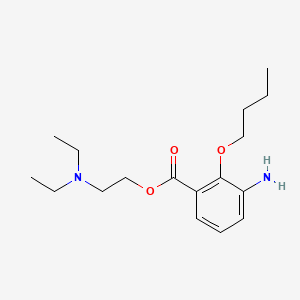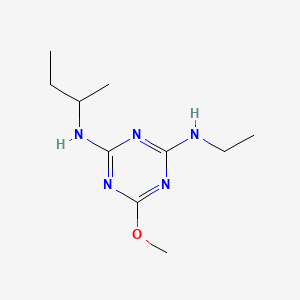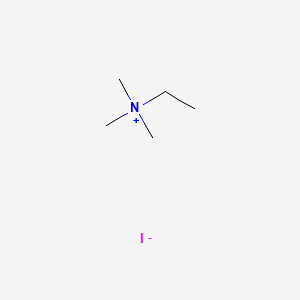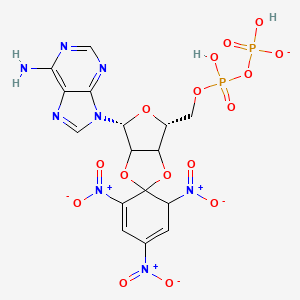
2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate
描述
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is a modified nucleotide that has been extensively studied for its unique properties and applications in biochemical research. This compound is characterized by the presence of a trinitrophenyl group attached to the adenosine moiety, which significantly alters its chemical and biological behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate typically involves the nitration of adenosine derivativesThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The trinitrophenyl group can participate in nucleophilic substitution reactions.
Complex Formation: The compound can form complexes with aromatic amino acids and other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate include methanol, dimethyl sulfoxide, and aromatic amino acid derivatives. Reaction conditions often involve moderate temperatures and specific pH levels to facilitate the desired transformations .
Major Products
The major products formed from the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate depend on the specific reaction conditions and reagents used. For example, complex formation with aromatic amino acids results in stable 1:1 complexes .
科学研究应用
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trinitrophenyl group enhances the compound’s binding affinity and specificity, allowing it to act as a potent inhibitor or antagonist. For example, it binds to the active site of heavy meromyosin ATPase, causing a characteristic spectral shift and quenching tryptophanyl fluorescence .
相似化合物的比较
Similar Compounds
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate: Similar in structure but with an additional phosphate group, making it a triphosphate instead of a diphosphate.
2’,3’ O-(2,4,6-trinitrophenyl)guanosine 5’-diphosphate: A guanosine analog with similar modifications.
Uniqueness
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is unique due to its specific trinitrophenyl modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a research tool for studying nucleotide interactions and enzyme mechanisms .
属性
IUPAC Name |
[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHYTDXVJMKHS-LKSVHCESSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N8O16P2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77450-67-0 | |
| Record name | 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



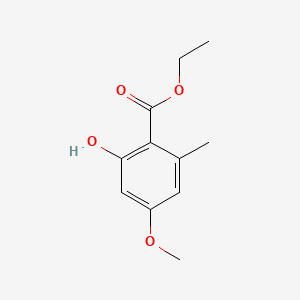
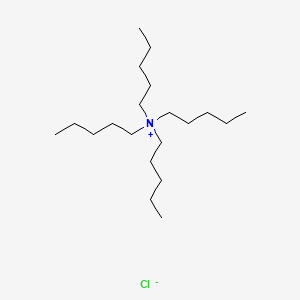
![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)
![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
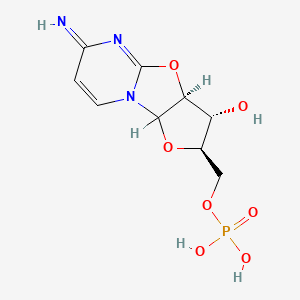

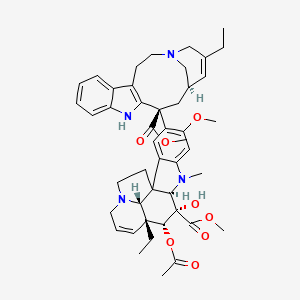
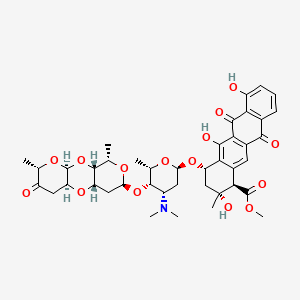
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)
